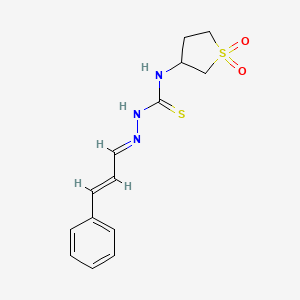![molecular formula C15H14N4O4 B6128072 ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6128072.png)
ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate, commonly known as BOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. BOA is a heterocyclic compound that contains a benzoxazole and pyrimidine ring, and it is structurally similar to natural compounds such as purines and pyrimidines.
Mécanisme D'action
BOA inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This inhibition leads to a decrease in the production of orotate, which is a precursor for the synthesis of pyrimidines. The decrease in pyrimidine synthesis can lead to a decrease in DNA and RNA synthesis, ultimately leading to a decrease in cell proliferation.
Biochemical and Physiological Effects:
BOA has been shown to have significant effects on cell proliferation and differentiation. Studies have shown that BOA can induce apoptosis in cancer cells by inhibiting the activity of DHODH and decreasing the production of pyrimidines. BOA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BOA is its ability to selectively inhibit DHODH, which makes it a valuable tool for studying the role of pyrimidine synthesis in cellular processes. However, BOA has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on BOA. One area of interest is the development of BOA analogs that have improved solubility and potency. Another area of interest is the use of BOA in combination with other drugs to enhance its anti-cancer and anti-inflammatory effects. Additionally, BOA may have potential applications in the treatment of autoimmune diseases and viral infections.
Méthodes De Synthèse
BOA can be synthesized through a multi-step process that involves the reaction of various reagents and intermediates. The synthesis starts with the reaction of 2-aminophenol with ethyl acetoacetate to form 2-(1,3-benzoxazol-2-yl)acetate. This intermediate is then reacted with urea and acetic anhydride to form ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate.
Applications De Recherche Scientifique
BOA has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of pyrimidines, which can have significant effects on cell proliferation and differentiation.
Propriétés
IUPAC Name |
ethyl 2-[2-(1,3-benzoxazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-22-13(21)8-9-7-12(20)18-14(16-9)19-15-17-10-5-3-4-6-11(10)23-15/h3-7H,2,8H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVNXHMWBECAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6127990.png)

![2-(4-chlorobenzyl)-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6128011.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6128025.png)
![((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6128027.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6128033.png)

![1-ethyl-8,9-dimethoxy-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B6128049.png)
![1-[benzyl(methyl)amino]-3-[4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6128052.png)
![2-methoxy-6-{[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B6128057.png)
![(1-{[1-(1-phenyl-3-pyrrolidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol bis(trifluoroacetate) (salt)](/img/structure/B6128063.png)
![1-cyclohexyl-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6128070.png)

![1-(1,3-benzodioxol-4-ylmethyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6128092.png)